![molecular formula C20H20ClNO4 B6122672 2-(2-chlorobenzyl)-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)morpholine](/img/structure/B6122672.png)
2-(2-chlorobenzyl)-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chlorobenzyl)-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)morpholine is a synthetic compound that has garnered significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The exact mechanism of action of 2-(2-Chlorobenzyl)-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)morpholine is not fully understood. However, it is believed to act on multiple neurotransmitter systems, including the GABAergic, serotonergic, and dopaminergic systems. The compound has been shown to enhance the activity of GABA receptors and inhibit the reuptake of serotonin and dopamine, leading to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
The compound has been shown to have several biochemical and physiological effects. It has been reported to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the growth, survival, and function of neurons. Additionally, the compound has been shown to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of several neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(2-Chlorobenzyl)-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)morpholine in lab experiments is its high potency and selectivity. The compound has been shown to exhibit its effects at low doses, making it a cost-effective option for researchers. However, one of the limitations of using the compound is its limited solubility in water, which can make it challenging to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(2-Chlorobenzyl)-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)morpholine. One of the main areas of focus is the compound's potential as a therapeutic agent for the treatment of neurodegenerative diseases. Additionally, further research is needed to elucidate the compound's exact mechanism of action and to identify any potential side effects or toxicity.
Conclusion:
In conclusion, 2-(2-Chlorobenzyl)-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)morpholine is a promising compound with potential applications in various scientific research fields. Its high potency and selectivity make it an attractive option for researchers, and its anxiolytic, antidepressant, and neuroprotective effects make it a potential therapeutic agent for the treatment of neurodegenerative diseases. Further research is needed to fully understand the compound's mechanism of action and to identify any potential side effects or toxicity.
Synthesemethoden
The synthesis of 2-(2-Chlorobenzyl)-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)morpholine involves the reaction of 2-chlorobenzylamine with 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid in the presence of thionyl chloride and morpholine. The yield of the compound is reported to be around 75%, and the purity can be increased through recrystallization.
Wissenschaftliche Forschungsanwendungen
The compound has shown promising results in various scientific research applications, including medicinal chemistry, drug discovery, and neuroscience. It has been reported to exhibit potent anticonvulsant, anxiolytic, and antidepressant activities in animal models. Additionally, the compound has shown potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
[2-[(2-chlorophenyl)methyl]morpholin-4-yl]-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO4/c21-17-4-2-1-3-14(17)11-16-13-22(7-8-24-16)20(23)15-5-6-18-19(12-15)26-10-9-25-18/h1-6,12,16H,7-11,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXDESCRWJYODJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C2=CC3=C(C=C2)OCCO3)CC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorobenzyl)-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)morpholine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.